ERK1/2 Phosphorylation Inhibition: 5,6,7-Trimethoxyquinazoline vs. 6,7-Dimethoxyquinazoline (PD153035) Mechanistic Divergence
The 5,6,7-trimethoxy-4-aminoquinazoline scaffold strongly inhibits EGF-induced ERK1/2 phosphorylation at a concentration of 1.28 μM in PC3 prostate cancer cells, an effect attributed to a mechanism distinct from direct ATP-competitive EGFR catalytic inhibition. In contrast, PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves EGFR kinase IC₅₀ = 0.025 nM through classical ATP-site competition, but its ERK-pathway inhibitory profile differs mechanistically. The 5,6,7-trimethoxy substitution thus shifts the pharmacological outcome from catalytic EGFR blockade toward downstream ERK signaling suppression [1] [2].
| Evidence Dimension | EGF-induced ERK1/2 phosphorylation inhibition vs. EGFR catalytic inhibition |
|---|---|
| Target Compound Data | ERK1/2 phosphorylation inhibition at 1.28 μM in PC3 cells (5,6,7-trimethoxy-N-aryl-4-aminoquinazoline derivative 6x); antiproliferative IC₅₀: 6.2, 3.2, 3.1 μM against PC3, BGC823, Bcap37 |
| Comparator Or Baseline | PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline): EGFR kinase IC₅₀ = 0.025 nM (ATP-competitive); Ki = 5.2 pM |
| Quantified Difference | 5,6,7-trimethoxy compounds inhibit ERK phosphorylation at ~1.28 μM but do not potently inhibit EGFR catalytic activity; PD153035 inhibits EGFR kinase at 0.025 nM. The methoxy positional shift redirects mechanism from catalytic inhibition to downstream pathway suppression. |
| Conditions | PC3 prostate cancer cells stimulated with EGF; 1.28 μM compound concentration (ERK assay); MTT antiproliferation assay, 72 h treatment (Zhang et al., 2013); EGFR kinase radiometric assay (Rewcastle et al., 1996) |
Why This Matters
For projects requiring ERK-pathway modulation without abrogating EGFR catalytic function — such as studying signaling bias or overcoming ATP-competitive resistance mutations — the 5,6,7-trimethoxy scaffold offers a mechanistically distinct tool unavailable from 6,7-dimethoxy or 6,7,8-trimethoxy analogs.
- [1] Zhang Y, Jin L, Xiang H, Wu J, Wang P, Hu D, Xue W, Yang S. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. European Journal of Medicinal Chemistry. 2013;66:335-344. doi:10.1016/j.ejmech.2013.05.043. View Source
- [2] Rewcastle GW, Denny WA, Showalter HDH. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry. 1996;39(1):267-276. doi:10.1021/jm950589b. View Source
